molecular formula C20H25N3O B11555989 2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide

Cat. No.: B11555989
M. Wt: 323.4 g/mol
InChI Key: JYWHNVCTMTULQA-CJLVFECKSA-N
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Description

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide typically involves the reaction of an aldehyde or ketone with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate. The general reaction can be represented as follows:

    Formation of Hydrazone:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentration.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitriles.

    Reduction: Formation of amines or hydrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of polymers and advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Inhibiting or Activating Signaling Pathways: Leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide
  • 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazone
  • 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide derivatives

Uniqueness

The uniqueness of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrazone linkages makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H25N3O/c1-14(2)17-8-10-18(11-9-17)16(4)22-23-20(24)13-21-19-7-5-6-15(3)12-19/h5-12,14,21H,13H2,1-4H3,(H,23,24)/b22-16+

InChI Key

JYWHNVCTMTULQA-CJLVFECKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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